molecular formula C12H17NO2 B13070662 1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one

1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one

Cat. No.: B13070662
M. Wt: 207.27 g/mol
InChI Key: MYVXERIWCOKEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one is a ketone derivative featuring a furan-3-yl group and a 4-methylpiperidin-2-yl moiety linked via an ethanone bridge.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(furan-3-yl)-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C12H17NO2/c1-9-2-4-13-11(6-9)7-12(14)10-3-5-15-8-10/h3,5,8-9,11,13H,2,4,6-7H2,1H3

InChI Key

MYVXERIWCOKEDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C2=COC=C2

Origin of Product

United States

Biological Activity

1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one, with the CAS number 1596687-68-1, is an organic compound that features a furan ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of 1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one is C12H17NO2C_{12}H_{17}NO_2 with a molecular weight of 207.27 g/mol. The structure includes a furan ring, which is known for its electron-donating properties, and a piperidine ring that may influence the compound's interaction with biological targets.

Biological Activity

Antimicrobial Properties
Research has indicated that compounds containing furan and piperidine rings can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine can inhibit bacterial growth by interfering with essential cellular processes. The specific antimicrobial efficacy of 1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one remains to be thoroughly investigated, but its structural components suggest potential effectiveness against various pathogens.

Mechanisms of Action
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. Mechanistic studies are necessary to elucidate how 1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one influences biological pathways. Compounds with similar structures have been shown to modulate neurotransmitter systems, suggesting that this compound could have neuroactive properties.

Case Studies and Research Findings

Several studies have focused on related compounds, providing insights into the potential biological activities of 1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one:

  • Antimicrobial Screening : A study comparing various piperidine derivatives found that certain modifications enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. It is hypothesized that similar modifications in the furan-piperidine framework could yield compounds with improved efficacy.
  • Neuroactivity : Research into piperidine-based compounds has revealed their potential as modulators of neurotransmitter systems, particularly in the context of anxiety and depression models in rodents. This suggests that 1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one may also exhibit neuropharmacological effects.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that compounds with similar structures may possess low cytotoxicity while maintaining potent biological activity, making them suitable for therapeutic applications.

Comparative Analysis

The following table summarizes the structural characteristics and reported activities of related compounds:

Compound NameStructure TypeReported Activity
1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-oneFuran-PiperidineAntimicrobial potential (under study)
2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-oneThiophene-PiperidineModerate antimicrobial activity
5-AcetylthiopheneSimple Thiophene DerivativeLimited biological interactions

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Differences Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Furan-3-yl)-2-(4-methylpiperidin-2-yl)ethan-1-one (Target Compound) Furan-3-yl + 4-methylpiperidin-2-yl ~219.28* Hypothesized enhanced solubility vs. adamantyl analogs
2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one Furan-3-yl + chloro-fluorophenyl 238.65 Synthetic intermediate; halogenated aromatic
1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethanone Furan-2-yl + pyrimidine-sulfanylidene 234.28 Heterocyclic system; sulfur-mediated reactivity
RCS-8 (1-(1-(2-Cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone) Indol-3-yl + methoxyphenyl 335.43 Psychoactive properties; regioisomer-dependent activity
1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one Adamantyl + pyridinylmethoxy ~331.40* Enzyme inhibition; high lipophilicity

*Calculated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.